urolithin B

Catalog No.
S627230
CAS No.
1139-83-9
M.F
C13H8O3
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
urolithin B

CAS Number

1139-83-9

Product Name

urolithin B

IUPAC Name

3-hydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O3

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H

InChI Key

WXUQMTRHPNOXBV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O

Synonyms

3-Hydroxy-6H-dibenzo[b,d]pyran-6-one; 2’,4’-Dihydroxy-2-biphenylcarboxylic Acid δ-Lactone; 3-Hydroxy-6H-benzo[c]chromen-6-one; 3-Hydroxydibenzo-α-pyrone; 3-Hydroxyurolithin; 7-Hydroxy-3,4-benzocoumarin; NSC 94726

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O

Cardiovascular Disease Prevention

Field: Cardiovascular Pharmacology

Application Summary: Uro B has been found to prevent the development of cardiovascular disease (CVD). It does this through its strong antioxidant and anti-inflammatory properties .

Methods of Application: Uro B is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts .

Anti-Aging

Field: Gerontology

Application Summary: Uro B has shown positive effects in many disease studies, such as obesity, diabetes, osteoporosis, cancer, learning and memory disorders, and other diseases. This has inspired researchers to further study and application of Uro B as a potential anti-aging drug .

Methods of Application: In a study, 13 amide derivatives of Uro B were designed and synthesized, and their anti-aging and biosafety were verified using Caenorhabditis elegans (C. elegans), a powerful model organism for anti-aging research .

Results: The results showed that Cpd. 11 had the best anti-aging activity among the thirteen amide derivatives, and the compound had good biosafety .

Hyperlipidemia Prevention

Field: Endocrinology

Methods of Application: Urolithin B is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates, raspberries, blueberries, and chestnuts .

Anticancer Effects

Field: Oncology

Application Summary: Recent studies suggest that Urolithin B possesses anticancer effects .

Methods of Application: The specific methods of application in cancer treatment are still under research. The anticancer effects of urolithin b are believed to be due to its strong antioxidant and anti-inflammatory properties .

Results: The specific results or outcomes obtained are still under research. The anticancer effects of urolithin b have drawn considerable attention because of their vast range of biological activities and health benefits .

Metabolic Disorders and Diabetes Prevention

Application Summary: The consumption of ellagitannins (ETs), which are metabolized into Urolithin B, has been consistently associated with positive effects towards many pathologies, including metabolic disorders and diabetes .

Results: While specific results or outcomes obtained are still under research, the potential of Urolithin B in preventing metabolic disorders and diabetes has drawn considerable attention .

Anti-SARS-CoV-2 Effects

Field: Virology

Application Summary: Recent studies suggest that Urolithin B possesses anti-SARS-CoV-2 effects .

Methods of Application: The specific methods of application in the treatment of SARS-CoV-2 are still under research. The anti-sars-cov-2 effects of urolithin b are believed to be due to its strong antioxidant and anti-inflammatory properties .

Results: The specific results or outcomes obtained are still under research. The anti-sars-cov-2 effects of urolithin b have drawn considerable attention because of their vast range of biological activities and health benefits .

Urolithin B is a metabolite derived from ellagitannins, which are polyphenolic compounds found in various fruits and nuts, particularly pomegranates and walnuts. It is classified as a dibenzo-α-pyrone derivative and is noted for its potential health benefits, including anti-inflammatory and antioxidant properties. Urolithin B is formed in the human gut through the microbial metabolism of ellagic acid, a compound released from ellagitannins during digestion.

  • Anti-inflammatory activity: Urolithin B might suppress the activity of NF-κB, a key molecule involved in inflammation [].
  • Muscle protection: Studies suggest urolithin B can improve muscle function and reduce muscle wasting by activating AMPK, a signaling pathway that regulates cellular energy metabolism [].
  • Other potential mechanisms: Urolithin B might also impact aromatase activity, an enzyme involved in estrogen production, and may have beneficial effects on bone and skin health [].
That modify its structure and enhance its biological activity. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups can enhance solubility and reactivity.
  • Glucuronidation: This phase II metabolic process involves conjugating urolithin B with glucuronic acid, increasing its bioavailability and facilitating excretion .
  • Alkylation: Modifications to the urolithin B structure through alkylation can lead to derivatives with altered biological activities .

Urolithin B exhibits several biological activities:

  • Antioxidant Activity: It helps neutralize free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Urolithin B has been shown to inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
  • Anti-proliferative Properties: Research indicates that urolithin B can inhibit the proliferation of certain cancer cell lines, including bladder cancer T24 cells .

The synthesis of urolithin B can be achieved through various methods:

  • Microbial Fermentation: Utilizing specific gut bacteria to convert ellagitannins into urolithin B.
  • Chemical Synthesis:
    • A common method involves the reaction of resorcinol with appropriate reagents under controlled conditions to yield urolithin B.
    • For example, a synthesis route described involves heating resorcinol with 2-bromo-4-methoxybenzoic acid in alkaline conditions followed by purification steps .

Studies have shown that urolithin B interacts with various biological targets:

  • Enzyme Inhibition: Urolithin B may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cell Signaling Pathways: It has been observed to modulate signaling pathways related to cell survival and apoptosis, which are critical in cancer biology .

Urolithin B is part of a larger family of urolithins, each exhibiting unique properties. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Urolithin ADibenzo-α-pyroneMore potent antioxidant activity compared to Urolithin B.
Urolithin CDibenzo-α-pyroneExhibits different metabolic pathways and bioactivities.
Ellagic AcidPolyphenolic compoundPrecursor to urolithins; exhibits strong antioxidant properties but lower bioavailability than urolithins.
PunicalaginsEllagitanninHigher molecular weight; metabolized into urolithins but has distinct health effects.

Urolithin B stands out due to its specific metabolic pathway from ellagitannins and its unique combination of biological activities, particularly its anti-inflammatory and anti-cancer effects. Its synthesis methods also reflect a blend of natural and synthetic approaches that can be tailored for specific applications in health and wellness.

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.047344113 g/mol

Monoisotopic Mass

212.047344113 g/mol

Heavy Atom Count

16

UNII

B1S2YM5F6G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1139-83-9

Wikipedia

Urolithin_B

Dates

Last modified: 08-15-2023

Explore Compound Types